molecular formula C8H8BrF3N2O B12853834 6-Bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine

6-Bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine

Cat. No.: B12853834
M. Wt: 285.06 g/mol
InChI Key: UDIKURBXTLEZEH-UHFFFAOYSA-N
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Description

6-Bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C8H8BrF3N2O. This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and two amine groups attached to a benzene ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine typically involves multiple steps:

    Trifluoroethoxylation: The trifluoroethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated benzene derivative with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine groups in 6-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Properties

Molecular Formula

C8H8BrF3N2O

Molecular Weight

285.06 g/mol

IUPAC Name

3-bromo-5-(2,2,2-trifluoroethoxy)benzene-1,2-diamine

InChI

InChI=1S/C8H8BrF3N2O/c9-5-1-4(2-6(13)7(5)14)15-3-8(10,11)12/h1-2H,3,13-14H2

InChI Key

UDIKURBXTLEZEH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)OCC(F)(F)F

Origin of Product

United States

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